molecular formula C58H114N4O25S B8025088 Biotin-PEG23-amine

Biotin-PEG23-amine

Cat. No.: B8025088
M. Wt: 1299.6 g/mol
InChI Key: LQIGDDHILHLQSX-SNKXOJDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG23-amine is a long-chain biotinylation molecule that is reactive to carboxyl groups or 5’ phosphate groups to form stable amide bonds. It is water-soluble, and the polyethylene glycol (PEG) spacer increases solubility in aqueous media of the molecules conjugated to the biotin compound. This compound helps to minimize steric hindrance involved with the binding to avidin molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-PEG23-amine is synthesized through a series of chemical reactions. Initially, biotin is esterified with polyethylene glycol to form Biotin-PEG23. This intermediate is then reacted with an amine compound to yield this compound . The reaction conditions typically involve slightly basic conditions and the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of stable amide bonds .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps like chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG23-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Biotin-PEG23-amine exerts its effects primarily through biotinylation, a process where biotin is covalently attached to biomolecules. The PEG spacer in this compound increases the solubility and reduces steric hindrance, enhancing the binding efficiency to avidin or streptavidin. This strong biotin-avidin/streptavidin interaction is leveraged in various applications, including protein labeling, purification, and detection .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64)/t54-,55-,57-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIGDDHILHLQSX-SNKXOJDGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H114N4O25S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1299.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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